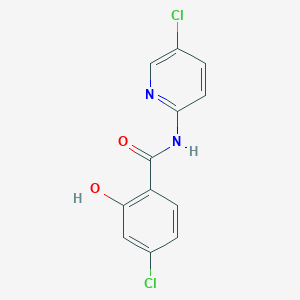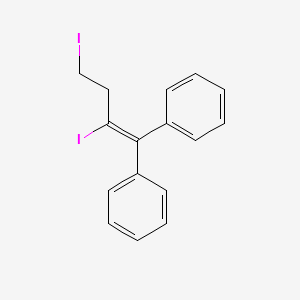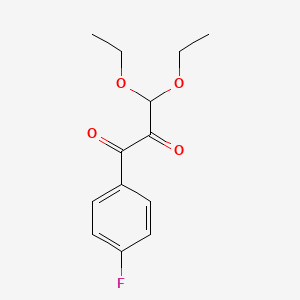
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione is a chemical compound with the molecular formula C13H15FO4 It is characterized by the presence of a fluorophenyl group and two ethoxy groups attached to a propane-1,2-dione backbone
Méthodes De Préparation
The synthesis of 3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione typically involves the reaction of 4-fluorobenzaldehyde with diethyl malonate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by an intramolecular cyclization to form the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness .
Analyse Des Réactions Chimiques
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the dione group to diols or alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially in the presence of strong nucleophiles like amines or thiols.
Hydrolysis: The ethoxy groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives.
Applications De Recherche Scientifique
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of 3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Similarly, its anticancer properties may be related to its ability to induce apoptosis or inhibit cell proliferation through the modulation of signaling pathways .
Comparaison Avec Des Composés Similaires
3,3-Diethoxy-1-(4-fluorophenyl)propane-1,2-dione can be compared with other similar compounds such as:
3,3-Diethoxy-1-(4-chlorophenyl)propane-1,2-dione: Similar structure but with a chlorine atom instead of fluorine, which may result in different reactivity and biological activity.
3,3-Diethoxy-1-(4-bromophenyl)propane-1,2-dione:
3,3-Diethoxy-1-(4-methylphenyl)propane-1,2-dione: The presence of a methyl group instead of a halogen can affect its reactivity and interactions with biological targets.
Propriétés
Numéro CAS |
825622-21-7 |
|---|---|
Formule moléculaire |
C13H15FO4 |
Poids moléculaire |
254.25 g/mol |
Nom IUPAC |
3,3-diethoxy-1-(4-fluorophenyl)propane-1,2-dione |
InChI |
InChI=1S/C13H15FO4/c1-3-17-13(18-4-2)12(16)11(15)9-5-7-10(14)8-6-9/h5-8,13H,3-4H2,1-2H3 |
Clé InChI |
LFGHFXZBLIZSLS-UHFFFAOYSA-N |
SMILES canonique |
CCOC(C(=O)C(=O)C1=CC=C(C=C1)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


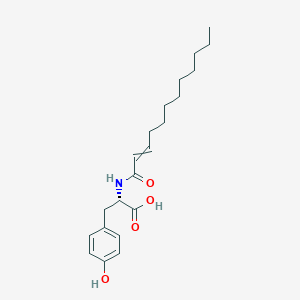

![Methyl bicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B14216771.png)
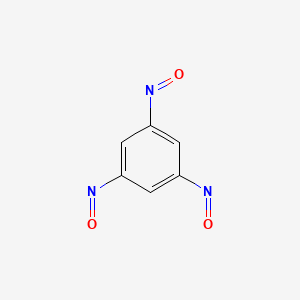
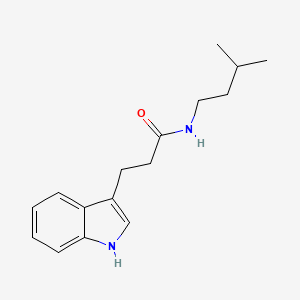
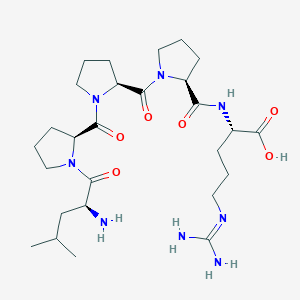
![2,2-Bis[(propan-2-yl)oxy]-1,3,2-dioxagermocane](/img/structure/B14216788.png)

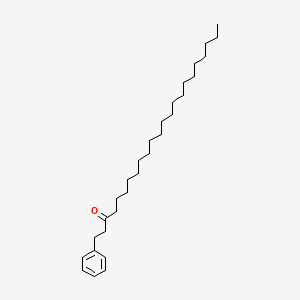
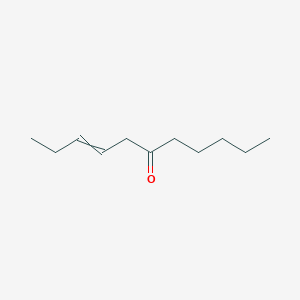
![N-(3-Methylphenyl)-2-[4-(2-methylphenyl)piperidin-1-yl]acetamide](/img/structure/B14216817.png)

